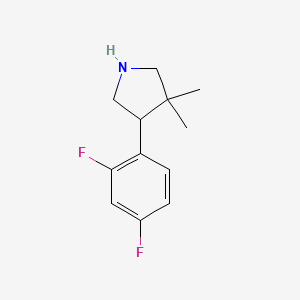
4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine
説明
4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C12H15F2N and its molecular weight is 211.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyrrolidine ring substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
The molecular formula of this compound is C12H14F2N. Its structural characteristics contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions typical of pyrrolidine derivatives, including electrophilic aromatic substitutions due to the difluorophenyl group.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against specific pathogens.
- Pharmacological Applications : Investigations into the compound's interactions with various biological targets suggest it may act as an inhibitor or modulator in several biochemical pathways.
The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Computational studies have employed molecular docking techniques to predict these interactions and assess the compound's pharmacodynamics.
Study 1: Antibacterial Activity
A study focused on the antibacterial properties of compounds similar to this compound found that it exhibited significant activity against Salmonella enterica serovar Typhimurium. In vivo experiments demonstrated that treatment with the compound led to a notable reduction in bacterial load in infected mice .
Study 2: Molecular Docking and Pharmacodynamics
Molecular docking studies have revealed that this compound can bind selectively to various targets related to inflammation and pain pathways. The computational analysis indicated potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Study 3: Cytotoxicity Assessment
In vitro assessments were conducted to evaluate the cytotoxic effects of this compound on human dermal fibroblast cells. Results showed that while some derivatives exhibited low IC50 values (indicating higher potency), others demonstrated pro-proliferative effects at certain concentrations .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine | Similar pyrrolidine core with bromine substitution | Different halogen effects on biological activity |
| 4-(Phenyl)-3,3-dimethylpyrrolidine | No fluorine substitution | Broader range of biological interactions |
| 4-(Trifluoromethylphenyl)-3,3-dimethylpyrrolidine | Trifluoromethyl group instead of difluorophenyl | Potentially enhanced lipophilicity |
This table illustrates the diversity within pyrrolidine derivatives and highlights how structural modifications can significantly alter their biological activities.
特性
IUPAC Name |
4-(2,4-difluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-4-3-8(13)5-11(9)14/h3-5,10,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCVOWYXYVNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















